

# (Bromomethyl)cyclohexane CAS number and molecular structure

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## Compound of Interest

Compound Name: (Bromomethyl)cyclohexane

Cat. No.: B057075

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## An In-depth Technical Guide to (Bromomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(Bromomethyl)cyclohexane**, a key intermediate in organic synthesis. It covers its chemical identity, molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and purification, and analytical characterization methods.

## Chemical Identity and Molecular Structure

**(Bromomethyl)cyclohexane**, also known as cyclohexylmethyl bromide, is a cycloaliphatic alkyl halide. It is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

CAS Number: 2550-36-9[\[1\]](#)

Molecular Formula: C<sub>7</sub>H<sub>13</sub>Br

Molecular Structure: The molecule consists of a cyclohexane ring bonded to a bromomethyl group (-CH<sub>2</sub>Br). The cyclohexane ring typically exists in a stable chair conformation.

Synonyms: Cyclohexylmethyl bromide[\[1\]](#)

## Physicochemical Properties

A summary of the key physical and chemical properties of **(Bromomethyl)cyclohexane** is presented in the table below.

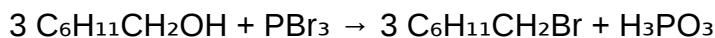
Property	Value	Reference
Molecular Weight	177.08 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid	
Density	1.269 g/mL at 25 °C	
Boiling Point	76-77 °C at 26 mmHg	
Refractive Index	n <sub>20/D</sub> 1.492	
Solubility	Soluble in common organic solvents such as toluene, chloroform, and ethyl acetate. Insoluble in water.	

## Experimental Protocols

### Synthesis of **(Bromomethyl)cyclohexane** from Cyclohexylmethanol

A common and effective method for the synthesis of **(Bromomethyl)cyclohexane** is the bromination of cyclohexylmethanol using phosphorus tribromide (PBr<sub>3</sub>).

Reaction Scheme:



Materials and Equipment:

- Cyclohexylmethanol
- Phosphorus tribromide (PBr<sub>3</sub>)

- Pyridine
- Toluene
- 5% Sodium hydroxide solution
- Saturated brine solution
- Anhydrous sodium sulfate
- Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet
- Ice bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

**Procedure:**

- To a 20 L four-neck flask, add 1.4 kg of cyclohexylmethanol, 8.4 L of toluene, and 969.8 g of pyridine.[\[1\]](#)
- Cool the reaction mixture to 0-10 °C using an ice bath.[\[1\]](#)
- Slowly add a solution of 1.66 kg of phosphorus tribromide in 7 L of toluene through the dropping funnel, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.[\[1\]](#)
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours.[\[1\]](#)
- Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide solution to quench the reaction.[\[1\]](#)

- Perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer twice with 4 L of toluene.[1]
- Combine the organic layers and wash with saturated brine.[1]
- Dry the organic phase over anhydrous sodium sulfate.[1]
- Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.[1]

## Purification by Vacuum Distillation

The crude **(Bromomethyl)cyclohexane** can be purified by distillation under reduced pressure to yield a product with high purity.[1]

Procedure:

- Set up a vacuum distillation apparatus.
- Transfer the crude product to the distillation flask.
- Heat the flask gently and collect the fraction that distills at 76-77 °C at a pressure of 26 mmHg.
- The purified product should be a colorless liquid. A yield of approximately 33.3% with a purity of 97.5% can be expected.[1]

## Analytical Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **(Bromomethyl)cyclohexane**.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The proton NMR spectrum is expected to show signals corresponding to the different protons in the molecule. The characteristic signal for the bromomethyl protons (-CH<sub>2</sub>Br) is a doublet around 3.2-3.4 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the upfield region (approximately

0.9-1.9 ppm). A multiplet corresponding to the methine proton adjacent to the bromomethyl group is also expected.[1]

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon of the bromomethyl group is expected to appear around 40-45 ppm. The carbons of the cyclohexane ring will resonate in the range of 25-40 ppm.

## Gas Chromatography-Mass Spectrometry (GC-MS)

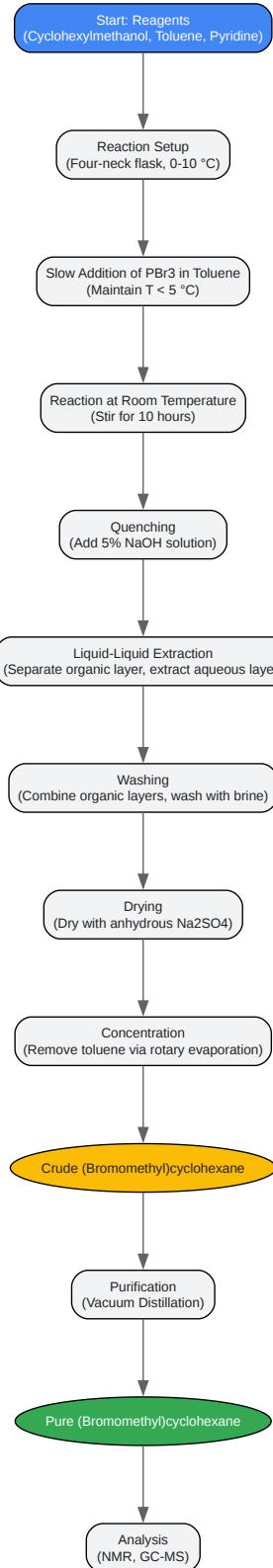
GC-MS is used to determine the purity of **(Bromomethyl)cyclohexane** and to confirm its molecular weight and fragmentation pattern.

- Gas Chromatography: Using a standard non-polar column (e.g., DB-5MS), **(Bromomethyl)cyclohexane** will have a specific retention time that can be used for its identification and quantification. The retention index is reported to be 1100.[2]
- Mass Spectrometry: The electron ionization (EI) mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  176 and 178 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns include the loss of the bromine atom to give a peak at  $\text{m/z}$  97 ( $\text{M-Br}^+$ ), which is often the base peak. Other fragments corresponding to the cyclohexane ring are also observed.[2]

## Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the synthesis and purification of **(Bromomethyl)cyclohexane**.

## Workflow for the Synthesis and Purification of (Bromomethyl)cyclohexane

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Caption: A generalized workflow for the synthesis and purification of **(Bromomethyl)cyclohexane**.

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## References

- 1. Cyclohexylmethyl bromide synthesis - chemicalbook [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
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